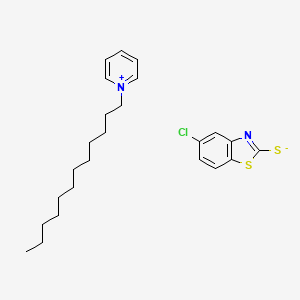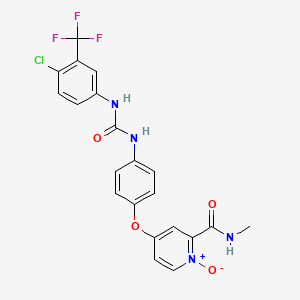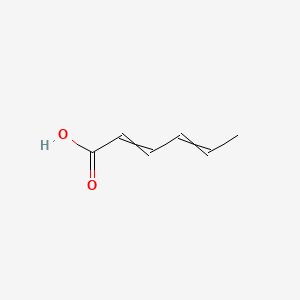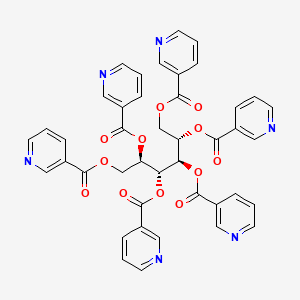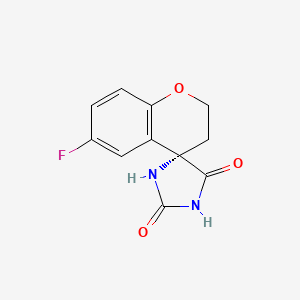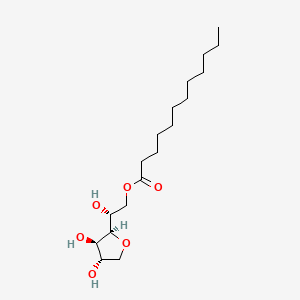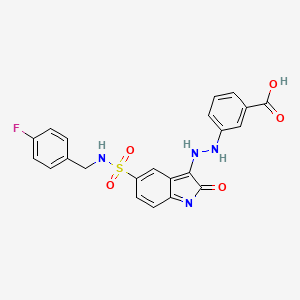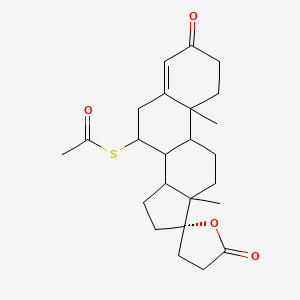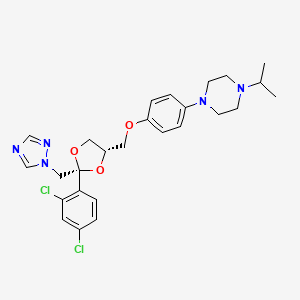
特康唑
概述
描述
特康唑是一种抗真菌化合物,主要用于治疗外阴阴道念珠菌病,这是一种常见的酵母菌感染。 它属于三唑类抗真菌剂,并以各种形式提供,包括乳膏和栓剂 . 特康唑通过破坏真菌细胞中必需脂肪的生物合成而起作用,导致真菌细胞死亡 .
科学研究应用
特康唑具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究三唑衍生物的合成和反应性。
生物学: 特康唑用于研究以了解真菌感染的机制和抗真菌耐药性的发展。
医学: 它被广泛研究用于其治疗各种真菌感染的功效,包括对其他抗真菌剂耐药的那些。
作用机制
特康唑通过抑制羊毛甾醇 14-α-脱甲基酶发挥其抗真菌作用,该酶对于合成麦角甾醇至关重要,麦角甾醇是真菌细胞膜的重要组成部分。 通过耗尽麦角甾醇,特康唑破坏真菌细胞膜的结构和功能,导致细胞死亡 .
类似化合物:
咪康唑: 另一种三唑类抗真菌剂,用于治疗类似的感染。
克霉唑: 一种咪唑衍生物,具有类似的作用机制。
氟康唑: 一种三唑类抗真菌剂,具有更广泛的活性范围。
比较:
特康唑与咪康唑: 两种化合物对阴道酵母菌感染都有效,但在临床试验中特康唑显示出更好的结果.
特康唑与克霉唑: 与克霉唑相比,特康唑具有更广泛的活性范围。
特康唑与氟康唑: 氟康唑对全身性真菌感染更有效,而特康唑主要用于局部应用.
特康唑以其在治疗外阴阴道念珠菌病方面的高效力和安全性而脱颖而出,使其成为临床和研究环境中宝贵的抗真菌剂。
安全和危害
未来方向
Terconazole has been shown to enhance the cytotoxicity of antimitotic drugs in P-glycoprotein (P-gp)-overexpressing-resistant cancer cells . This suggests that terconazole could potentially be used in the treatment of P-gp-overexpressing-resistant cancer . Another study demonstrated that a terconazole vaginal suppository (80 mg daily for 6 days) was as effective as two doses of oral fluconazole (150 mg) in the treatment of patients with severe vulvovaginal candidiasis . This suggests that terconazole could be a choice for therapy of this disorder .
生化分析
Biochemical Properties
Terconazole interacts with the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This interaction inhibits the conversion of lanosterol to ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts the structure and many functions of the fungal membrane, leading to the inhibition of fungal growth .
Cellular Effects
Terconazole exerts its effects on yeast cells by disrupting normal fungal cell membrane permeability . It inhibits the biosynthesis of fats in a yeast cell, which eventually leads to the depletion of membrane fluidity and activity of membrane-bound enzymes .
Molecular Mechanism
The molecular mechanism of Terconazole involves the inhibition of cytochrome P450 14-alpha-demethylase in susceptible fungi . This leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .
Temporal Effects in Laboratory Settings
Terconazole has shown to be effective in both short-term and long-term periods. In a double-blind study, Terconazole showed a 75% mycological cure over a short-term period (7–14 days) and 100% mycological cure over a long-term period (28–34 days)
Metabolic Pathways
Terconazole’s metabolic pathway involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is part of the ergosterol synthesis pathway in fungi. By inhibiting this enzyme, Terconazole prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Transport and Distribution
The specific transport and distribution mechanisms of Terconazole within cells and tissues are not explicitly stated in the available literature. It is known that Terconazole is highly protein-bound (94.9%), suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that Terconazole likely localizes to the site of ergosterol synthesis in the fungal cell, which is the cell membrane
准备方法
合成路线和反应条件: 特康唑是通过一个多步骤过程合成的,该过程涉及三唑环的形成。合成通常从 2,4-二氯苄基氯与 1,2,4-三唑在碱存在下反应开始,形成三唑衍生物。 然后在酸性条件下将该中间体与 1,3-二氧戊环-4-甲醇反应,形成最终产物 .
工业生产方法: 在工业环境中,特康唑是使用类似的合成路线但规模更大生产的。该过程涉及优化反应条件以最大限度地提高产量和纯度。 重结晶和色谱等技术用于纯化最终产物 .
化学反应分析
反应类型: 特康唑经历各种化学反应,包括:
氧化: 特康唑可以被氧化形成不同的代谢物。
还原: 还原反应可以改变三唑环,影响其抗真菌活性。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 氯或溴等卤化剂可用于取代反应.
相似化合物的比较
Miconazole: Another triazole antifungal used to treat similar infections.
Clotrimazole: An imidazole derivative with a similar mechanism of action.
Fluconazole: A triazole antifungal with a broader spectrum of activity.
Comparison:
Terconazole vs. Miconazole: Both compounds are effective against vaginal yeast infections, but terconazole has shown better results in clinical trials.
Terconazole vs. Clotrimazole: Terconazole has a broader spectrum of activity compared to clotrimazole.
Terconazole vs. Fluconazole: Fluconazole is more effective against systemic fungal infections, while terconazole is primarily used for topical applications.
Terconazole stands out due to its high efficacy and safety profile in treating vulvovaginal candidiasis, making it a valuable antifungal agent in both clinical and research settings.
属性
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045498 | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67915-31-5 | |
| Record name | Terconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | terconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.3 °C | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terconazole?
A1: Terconazole exerts its antifungal activity by selectively inhibiting the fungal cytochrome P-450 enzyme, specifically the 14α-demethylase. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Q2: How does the inhibition of 14α-demethylase affect fungal cells?
A2: By inhibiting 14α-demethylase, Terconazole disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. [, ] This depletion compromises the structural integrity and permeability of the membrane, ultimately resulting in fungal cell death. [, ]
Q3: Does Terconazole affect human cells in the same way it affects fungal cells?
A3: Terconazole exhibits a high degree of selectivity for fungal cytochrome P-450 compared to mammalian cytochrome P-450. [] This selectivity is attributed to its stronger and more sustained binding to the fungal enzyme. [] Consequently, Terconazole is significantly less toxic to human cells compared to fungal cells.
Q4: What is the molecular formula and weight of Terconazole?
A4: The molecular formula of Terconazole is C26H31Cl2N5O3, and its molecular weight is 532.47 g/mol. []
Q5: What is the λmax of Terconazole?
A5: The λmax of Terconazole, as determined through spectrophotometric analysis, is 286 nm. []
Q6: What formulation strategies have been explored to improve the delivery and stability of Terconazole?
A7: Several approaches have been investigated, including: * Hydrotropic Solubilization: Using agents like urea to enhance the aqueous solubility of Terconazole. [] * Proniosomal Gels: Incorporating Terconazole into proniosomal gels for sustained topical delivery and enhanced antifungal activity. [, ] * PLGA-Modified Silica Microparticles: Encapsulating Terconazole in these microparticles for improved ocular bioavailability. [] * Cyclodextrin Stabilized Silica/Chitosan Nanoparticles: Utilizing these nanoparticles for enhanced ocular delivery and bioavailability of Terconazole. [] * Lecithin Microemulsion Lipogels: Formulating Terconazole into these lipogels to enhance skin penetration and target skin mycosis. []
Q7: What is known about the absorption of Terconazole following vaginal administration?
A8: Studies indicate that Terconazole is minimally absorbed into the systemic circulation following vaginal administration in the form of creams and suppositories. []
Q8: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Terconazole?
A9:
In vitro studies: These have focused on determining the minimum inhibitory concentrations (MICs) of Terconazole against various Candida species, including both fluconazole-susceptible and fluconazole-resistant strains. [, , ]* In vivo studies:* Animal models, primarily using rats, have been employed to evaluate the efficacy of Terconazole in treating vaginal candidiasis. [] Additionally, rabbit models have been used to assess the ocular toxicity and bioavailability of Terconazole formulations. [, , ]
Q9: How does the efficacy of Terconazole compare to other antifungal agents?
A10: Clinical trials have consistently demonstrated that Terconazole is highly effective in treating vulvovaginal candidiasis (VVC). [, , , , , , , , , , , , , ] Comparative studies have shown that Terconazole exhibits comparable or superior efficacy to other commonly used antifungal agents such as: * Clotrimazole [, , , , , ] * Miconazole Nitrate [, , , , , ] * Fluconazole [, ] * Isoconazole [] * Tioconazole []
Q10: Is there evidence of resistance to Terconazole among Candida species?
A11: While Terconazole demonstrates potent activity against a broad spectrum of Candida species, there is evidence of reduced antifungal susceptibility, particularly at lower pH levels. [] This reduced susceptibility has been observed in both Candida albicans and Candida glabrata, with a more pronounced effect on C. glabrata. [] Notably, all C. glabrata isolates exhibited a MIC of 1 or less for Terconazole at pH 7, whereas a significant proportion displayed high resistance (MIC > 64) at pH 4. []
Q11: What analytical methods are commonly employed for the characterization and quantification of Terconazole?
A12: Several analytical techniques have been utilized for the analysis of Terconazole: * Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method, particularly when coupled with hydrotropic solubilization techniques, provides a simple and efficient approach for quantifying Terconazole in bulk form. [] * High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for separating and quantifying Terconazole in various matrices. [] * Ultra High-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (MS), enables the rapid and accurate quantification of Terconazole and its degradation products. [] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC, in conjunction with mass spectrometry (MS), provides a rapid and cost-effective technique for identifying and quantifying Terconazole in biological matrices. []
Q12: What is the general safety profile of Terconazole?
A13: Terconazole is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , , , , , , ] The most common side effects reported are typically mild and transient, primarily involving local reactions such as: * Burning [, , ] * Itching [, ]
Q13: Have any serious adverse events been associated with Terconazole use?
A13: Although rare, there have been isolated case reports of more severe adverse events, including:
- Systemic Reactions: One case report documented chills, fatigue, chest distress, and abnormal increases in white blood cell count, neutrophil count, C-reactive protein, and procalcitonin levels following Terconazole vaginal suppository use. []
- Fever and Leukocytosis: Another case report described a patient who developed fever, shaking chills, and leukocytosis after using a Terconazole vaginal suppository. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



